molecular formula C14H19NO3 B4594978 ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE

ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE

Cat. No.: B4594978
M. Wt: 249.30 g/mol
InChI Key: DLJJUJBMONUDSX-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is characterized by its unique structure, which includes an ethyl ester group and an isopropylbenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE typically involves the esterification of 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETIC acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-[(4-ISOPROPYLBENZOYL)AMINO]ACETIC acid+ethanolacid catalystETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE+water\text{2-[(4-ISOPROPYLBENZOYL)AMINO]ACETIC acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETIC acid+ethanolacid catalyst​ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Aminolysis: The ester can react with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Aminolysis: Primary or secondary amines under mild heating.

Major Products Formed

    Hydrolysis: 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETIC acid and ethanol.

    Reduction: 2-[(4-ISOPROPYLBENZOYL)AMINO]ETHANOL.

    Aminolysis: 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETAMIDE.

Scientific Research Applications

ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the active 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETIC acid, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[(4-METHYLBENZOYL)AMINO]ACETATE: Similar structure but with a methyl group instead of an isopropyl group.

    ETHYL 2-[(4-TERT-BUTYLBENZOYL)AMINO]ACETATE: Contains a tert-butyl group instead of an isopropyl group.

Uniqueness

ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(4-propan-2-ylbenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-13(16)9-15-14(17)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJJUJBMONUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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